(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Description
This compound is a fused heterocyclic system featuring a pyrrolo[3,4-c]pyrazole-dione core. The structure includes three aryl substituents: a 4-bromophenyl group at position 3, a 4-fluorophenyl group at position 5, and a phenyl group at position 1. The bromine and fluorine substituents contribute to its electronic profile, with bromine acting as a strong electron-withdrawing group (EWG) and fluorine providing moderate EW effects.
Properties
Molecular Formula |
C23H15BrFN3O2 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C23H15BrFN3O2/c24-15-8-6-14(7-9-15)20-19-21(28(26-20)18-4-2-1-3-5-18)23(30)27(22(19)29)17-12-10-16(25)11-13-17/h1-13,19,21H/t19-,21+/m1/s1 |
InChI Key |
CDVYKAWKMMLYKS-CTNGQTDRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2[C@H]3[C@@H](C(=N2)C4=CC=C(C=C4)Br)C(=O)N(C3=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C3C(C(=N2)C4=CC=C(C=C4)Br)C(=O)N(C3=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols are followed, and implementing purification techniques such as crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a broader class of pyrazole derivatives that have been extensively studied for their biological activities:
- Anti-inflammatory Activity :
-
Anticancer Properties :
- Research has highlighted the anticancer potential of pyrazole derivatives. Compounds with similar structures have been evaluated for their ability to inhibit the growth of cancer cells in vitro. For instance, studies demonstrated that certain pyrazole derivatives inhibited the proliferation of breast and cervical cancer cells .
- Antimicrobial Activity :
Synthesis Routes
The synthesis of (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can be achieved through various synthetic routes involving multi-step reactions:
- General Synthesis Methodology :
- A common approach involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under acidic or basic conditions to form the pyrazole framework. Subsequent modifications can introduce bromine and fluorine substituents at specific positions to enhance biological activity .
Photophysical Properties
The compound's photophysical properties have been explored for potential applications in material science:
-
Luminescent Materials :
- The structural characteristics of this compound may allow it to be used in luminescent materials or organic light-emitting diodes (OLEDs). Studies on related pyrazole derivatives indicate that they can exhibit interesting photophysical behavior depending on solvent polarity and molecular interactions .
- Solvatochromism :
Anti-inflammatory Studies
A series of experiments were conducted using carrageenan-induced rat paw edema models to evaluate the anti-inflammatory efficacy of pyrazole derivatives similar to this compound. Results indicated that certain compounds exhibited significant reductions in edema compared to standard anti-inflammatory drugs like diclofenac sodium .
Anticancer Efficacy
In vitro assays demonstrated that pyrazole derivatives could inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. The structure-activity relationship studies suggest that the presence of bromine and fluorine substituents enhances cytotoxicity against cancer cells .
Mechanism of Action
The mechanism of action of (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocyclic Systems: The target compound’s pyrrolo[3,4-c]pyrazole-dione core distinguishes it from analogs like dihydropyrazoles or pyrrolo[3,4-c]pyrrole-diones .
Substituent Effects :
- Halogenated aryl groups (Br, F, Cl) are common in analogs, but their positions and combinations vary. For example, the target’s 4-bromophenyl and 4-fluorophenyl groups provide distinct electronic effects compared to 4-chlorophenyl in or 2-methylphenyl in . Bromine’s larger atomic radius may improve lipophilicity and π-stacking interactions relative to chlorine or fluorine.
Stereochemical Considerations :
- The (3aS,6aS) configuration of the target compound contrasts with the (3S,3aR,6aS) stereochemistry in , highlighting the role of stereochemistry in modulating molecular conformation and biological target engagement.
Spectral Data :
- While the target compound lacks reported spectral data, analogs like and provide benchmarks. For instance, the NH proton in appears at δ 11.49 ppm in DMSO-d6, suggesting similar deshielding for NH groups in the target’s dihydropyrrolo system. The C-Br stretch in (533 cm⁻¹) would correlate with the target’s bromophenyl group.
Potential Applications: Though biological data are absent for the target, pyrazole and pyrrolo-dione derivatives in exhibit antimicrobial activity.
Biological Activity
The compound (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C23H15BrFN3O2
- Molecular Weight : 464.3 g/mol
- IUPAC Name : (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione
The compound features a complex structure with multiple aromatic rings and halogen substitutions that are critical for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific compound under discussion has shown potential in several areas:
-
Anticancer Activity :
- Pyrazole derivatives have been reported to inhibit various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
- A recent study highlighted the synthesis of pyrazole derivatives linked to triazoles that exhibited significant anticancer activity against several cell lines, suggesting a potential pathway for similar activities in the compound of interest .
-
Anti-inflammatory Effects :
- Pyrazole compounds are known for their anti-inflammatory properties. The presence of bromine and fluorine substituents may enhance these effects by modulating inflammatory mediators such as TNF-α and IL-6 .
- In vitro studies have shown that certain pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages .
- Enzyme Inhibition :
The mechanisms through which this compound exerts its biological effects can be attributed to several factors:
- Interaction with Enzymes : The structural features allow for interaction with various enzymes involved in metabolic pathways. For example, the inhibition of AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission.
- Induction of Apoptosis : Similar pyrazole derivatives have been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Enzyme inhibition | AChE and carbonic anhydrase inhibition |
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to the compound :
- Cytotoxicity Studies :
- Anti-inflammatory Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
